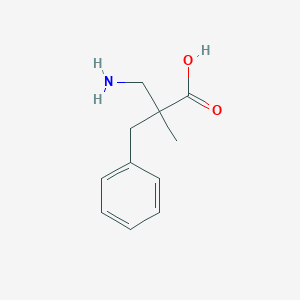

3-Amino-2-benzyl-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(8-12,10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTWIFVVMOWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 2 Benzyl 2 Methylpropanoic Acid and Analogues

Stereoselective and Enantioselective Synthesis Approaches

Achieving high levels of stereoselectivity and enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. The methodologies discussed below are powerful strategies for controlling the three-dimensional arrangement of atoms during the formation of 3-amino-2-benzyl-2-methylpropanoic acid.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are organic compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This approach is widely used for the synthesis of chiral amino acids.

A notable strategy for the asymmetric synthesis of α,α-disubstituted α-amino acids, which can be conceptually extended to β-amino acids like this compound, involves the diastereoselective alkylation of chiral tricyclic iminolactones. For instance, camphor-based tricyclic iminolactones have been successfully used as chiral glycine enolate equivalents.

The general approach involves the sequential alkylation of the iminolactone. The starting iminolactone is first deprotonated to form an enolate, which then reacts with an electrophile, such as benzyl (B1604629) bromide. The bulky chiral auxiliary directs the approach of the electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation. A second deprotonation and subsequent reaction with a different electrophile, like methyl iodide, can then be performed to introduce the second substituent, creating the quaternary stereocenter. Finally, hydrolysis of the dialkylated iminolactone yields the desired α,α-disubstituted amino acid with high enantiomeric excess and allows for the recovery of the chiral auxiliary.

A study on the alkylation of a camphor-derived tricyclic iminolactone demonstrated excellent yields and diastereoselectivities (>98%) for the synthesis of various α,α-disubstituted α-amino acids prepchem.com. This methodology's success in controlling the stereochemistry of α,α-disubstituted α-amino acids suggests its potential applicability to the synthesis of analogues of this compound, likely requiring a modified iminolactone derived from a β-amino acid precursor.

Table 1: Diastereoselective Alkylation of a Camphor-Based Tricyclic Iminolactone for the Synthesis of α,α-Disubstituted α-Amino Acids

| Entry | Electrophile 1 (R¹X) | Electrophile 2 (R²X) | Yield (%) | Diastereoselectivity |

| 1 | Allyl Bromide | Methyl Iodide | 85 | >98% de |

| 2 | Benzyl Bromide | Methyl Iodide | 90 | >98% de |

| 3 | Methyl Iodide | Benzyl Bromide | 88 | >98% de |

This table is illustrative of the methodology's potential and is based on data for α-amino acid synthesis.

The use of chiral transition metal complexes of Schiff bases derived from amino acids is a powerful and widely studied method for the asymmetric synthesis of a variety of amino acids. Nickel(II) complexes of Schiff bases derived from glycine or alanine and a chiral ligand have proven to be particularly effective. nih.govcrdeepjournal.orgacs.org

In this approach, a chiral ligand, often derived from proline, is used to create a square-planar Ni(II) complex with a glycine Schiff base. This complex serves as a chiral glycine enolate equivalent. The alkylation of this complex with electrophiles like benzyl bromide and methyl iodide can be performed sequentially to introduce the two substituents at the α-carbon. The stereochemical outcome of the alkylation is controlled by the chiral ligand, which shields one face of the enolate, leading to a high degree of diastereoselectivity.

For the synthesis of this compound, a similar strategy starting from a Ni(II) complex of a β-alanine Schiff base could be envisioned. The complex would first be benzylated and then methylated, or vice versa, to generate the desired 2,2-disubstituted product. After the alkylation steps, the complex is decomposed under acidic conditions to release the free β-amino acid, and the chiral auxiliary can be recovered. This method is advantageous due to its operational simplicity and the high levels of stereocontrol that can be achieved. chemsynthesis.comnih.gov

Table 2: Asymmetric Synthesis of α-Amino Acids via Alkylation of a Chiral Ni(II)-Glycine Schiff Base Complex

| Entry | Electrophile | Solvent | Base | Yield (%) | Diastereomeric Excess (%) |

| 1 | Benzyl Bromide | DMF | K₂CO₃ | 85-95 | >95 |

| 2 | Methyl Iodide | Acetonitrile | NaH | 80-90 | >95 |

This table presents representative data for the synthesis of α-amino acids, illustrating the effectiveness of the chiral Schiff base complex methodology.

Evans' oxazolidinone auxiliaries are widely used in asymmetric synthesis to control the stereochemistry of alkylation, aldol, and other reactions. For the synthesis of this compound, an N-acyl oxazolidinone derivative of a β-amino acid could be employed.

The strategy would involve the acylation of a chiral oxazolidinone with a suitable β-amino acid precursor. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. The stereoselective alkylation of this enolate can be achieved by carefully selecting the reaction conditions. The bulky substituent on the oxazolidinone auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. A sequential two-step alkylation, first with benzyl bromide and then with methyl iodide (or the reverse), would lead to the desired 2,2-disubstituted product with high diastereoselectivity. The final step involves the cleavage of the chiral auxiliary, typically under mild hydrolytic conditions, to afford the enantiomerically enriched this compound. rsc.org

N,O-acetals can also serve as effective chiral auxiliaries. For instance, a highly stereoselective synthesis of β-amino acids has been achieved using chiral 4-phenyloxazolidinone-controlled linear N-acyliminium ion reactions, which proceed through chiral N,O-acetal TMS ethers rsc.org. The oxazolidinone auxiliary in this system plays a dual role in stereocontrol, influencing both the geometry of the N-acyliminium ion and the facial selectivity of the nucleophilic attack.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for the construction of chiral centers. In the context of this compound, this involves the stereocontrolled introduction of a benzyl and a methyl group at the C2 position of a propanoic acid backbone. The success of this approach hinges on the ability to control the facial selectivity of the enolate or its equivalent.

The strategies described in the preceding sections, utilizing chiral auxiliaries such as iminolactones, Schiff base complexes, and oxazolidinones, are all examples of asymmetric alkylation reactions. These methods rely on the temporary attachment of a chiral directing group to the substrate to achieve high stereoselectivity.

An alternative approach is the use of a chiral catalyst to control the stereochemical outcome of the alkylation of a prochiral substrate. This method is often more atom-economical as it does not require the stoichiometric use of a chiral auxiliary.

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). In asymmetric PTC, a chiral phase-transfer catalyst, typically a chiral quaternary ammonium salt, is used to ferry the nucleophile into the organic phase and to create a chiral environment around the reacting species, thereby inducing enantioselectivity.

For the synthesis of this compound, an asymmetric alkylation of a β-alanine Schiff base ester could be performed under phase-transfer conditions. The Schiff base, acting as a prochiral nucleophile, would be deprotonated by a base in the aqueous phase. The chiral phase-transfer catalyst would then form a chiral ion pair with the resulting enolate and transport it into the organic phase. The subsequent alkylation with an electrophile, such as benzyl bromide, would proceed with high enantioselectivity due to the steric and electronic interactions within the chiral ion pair. A second alkylation step with methyl iodide would complete the synthesis of the quaternary stereocenter.

Chiral phase-transfer catalysts derived from cinchona alkaloids have been extensively used for the asymmetric alkylation of glycine Schiff bases to produce α-amino acids with high enantiomeric excesses. nih.govnih.gov This methodology has been shown to be effective for a wide range of alkyl halides and offers a practical and scalable approach to the synthesis of chiral amino acids.

Table 3: Enantioselective Alkylation of Glycine Schiff Base under Phase-Transfer Catalysis

| Catalyst (mol%) | Electrophile | Base | Solvent | Yield (%) | Enantiomeric Excess (%) |

| (S)-N-benzylcinchonidinium bromide (10) | Benzyl Bromide | 50% aq. KOH | CH₂Cl₂ | 95 | 92 |

| (R)-N-anthracenylmethylcinchoninium chloride (5) | Ethyl Iodide | CsOH·H₂O | Toluene | 88 | 98 |

This table is based on data for the synthesis of α-amino acids and demonstrates the potential of phase-transfer catalysis for the synthesis of the target β-amino acid.

Directed Alkylation of Chiral Amino Acid Derivatives

The construction of the quaternary α-carbon in α,α-disubstituted amino acids can be achieved through the diastereoselective alkylation of chiral amino acid derivatives. rsc.org This strategy often employs a chiral auxiliary to direct the approach of an incoming electrophile (an alkylating agent) to a prochiral enolate intermediate.

One established method involves the use of chiral Ni(II) complexes formed from Schiff bases of simpler amino acids, such as β-alanine. acs.org These complexes create a rigid, planar structure that exposes one face of the α-carbon to alkylation while shielding the other. The systematic study of the dialkylation of a nucleophilic β-alanine equivalent complex demonstrated that this method could be used to prepare symmetrically α,α-disubstituted β-amino acids. acs.org The reactions are operationally convenient, avoiding the need for inert atmospheres or extremely low temperatures. acs.org

Another approach utilizes chiral oxazinones derived from α-amino acids like L-phenylalanine. For instance, (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one, synthesized from L-phenylalanine, can be deprotonated to form a chiral enolate. Subsequent reaction with an alkyl halide, such as methyl iodide, proceeds in a diastereoselective manner to furnish α-alkylated derivatives. rsc.org While this example illustrates α-alkylation of an α-amino acid derivative, the principle of using a rigid, chiral scaffold to direct alkylation is a cornerstone for creating quaternary stereocenters.

Recent advancements have also explored nickel-catalyzed enantioconvergent deaminative alkylation, which can transform racemic α-amino acid derivatives into α,α-dialkyl substituted products with high enantiomeric purity using unactivated olefins as alkylating agents. thieme-connect.de

Table 1: Examples of Directed Alkylation Strategies for Amino Acid Derivatives

| Starting Material Type | Chiral Control | Alkylating Agent | Product Type | Reference |

|---|---|---|---|---|

| β-Alanine Ni(II) Schiff Base | Chiral Ligand (PABP) | Alkyl Halides | Symmetrical α,α-disubstituted β-amino acids | acs.org |

| L-Phenylalanine-derived oxazinone | Covalent Chiral Auxiliary | Alkyl Halides | α-Alkylated phenylalanine derivatives | rsc.org |

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity under mild reaction conditions. Enzymes are increasingly employed for the synthesis of complex chiral molecules, including non-canonical amino acids. mdpi.com

Enzymatic amination is a key strategy for installing chirality in amino acid synthesis. Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.com This reaction can be used to produce chiral amines and amino acids with excellent enantio- and regioselectivity. mdpi.com For the synthesis of β-amino acids, a corresponding β-keto acid would serve as the prochiral substrate. Specific transaminases, such as (S)-3-amino-2-methylpropionate transaminase and (R)-3-amino-2-methylpropionate—pyruvate transaminase, are known to act on β-amino acid substrates, demonstrating the potential of this enzyme class for such transformations. wikipedia.orgwikipedia.org

Decarboxylation reactions, catalyzed by decarboxylases, are also fundamental in amino acid biosynthesis. nih.gov While often associated with the removal of a carboxyl group, some PLP-dependent enzymes can catalyze the reverse reaction under specific conditions. For instance, the biosynthesis of the macrolactam antibiotic incednine involves a key step where the enzyme IndL3 catalyzes the β-decarboxylation of β-glutamate to form (S)-3-aminobutyrate. nih.gov This highlights the potential for decarboxylases or related enzymes to be engineered or applied in reverse to synthesize β-amino acid structures.

Kinetic resolution is a widely used method to separate racemic mixtures. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic pair, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are a common class of enzymes used for this purpose, often catalyzing the hydrolysis of a racemic ester. mdpi.com The enzyme will selectively hydrolyze one enantiomer to the carboxylic acid, which can then be separated from the unreacted ester of the opposite configuration.

This technique has been successfully applied to the resolution of various amino acid derivatives. For example, amidases have been used in the kinetic resolution of racemic amides to yield enantiopure carboxylic acids and amides, which are precursors to optically pure D- and L-amino acids. d-nb.infonih.gov A highly efficient amidase-catalyzed process was developed for the resolution of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, achieving high substrate loads and very short reaction times. d-nb.infonih.gov Similarly, proteases like papain can be used to resolve N-acylated amino acids by selectively synthesizing an insoluble anilide from the L-enantiomer, allowing the N-acyl-D-amino acid to be recovered from the filtrate. researchgate.net

Table 2: Selected Enzymes for Resolution of Amino Acid Precursors

| Enzyme Class | Substrate Type | Transformation | Outcome |

|---|---|---|---|

| Lipases | Racemic Esters | Enantioselective Hydrolysis | Separation of enantiomeric acid and ester |

| Amidases | Racemic Amides | Enantioselective Hydrolysis | Separation of enantiomeric acid and amide |

Dynamic Kinetic Asymmetric Transformation (DYKAT)

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is 50%. thieme.de Dynamic kinetic resolution (DKR), and the related dynamic kinetic asymmetric transformation (DYKAT), overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the starting material. thieme.deacs.org In this process, the slow-reacting enantiomer is continuously converted into the fast-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single, enantiomerically pure product. thieme.de

This powerful strategy is particularly relevant for the synthesis of molecules with multiple stereocenters or challenging quaternary centers. nih.govresearchgate.net The process often involves a chemoenzymatic approach, where an enzyme performs the stereoselective reaction and a metal catalyst facilitates the racemization. For example, ruthenium and iridium catalysts have been used for the asymmetric hydrogenation of chirally labile α-amino-β-keto esters through dynamic kinetic resolution, enabling the stereocontrolled construction of two consecutive stereocenters. acs.org Lipase-catalyzed DKR of N-alkyl amino esters has also been reported, providing access to a broad range of enantiomerically enriched unnatural amino acids. nih.gov The development of DYKAT reactions involving combined amine- and transition-metal-catalysis has been shown to generate all-carbon quaternary stereocenters with high enantiomeric excess. nih.gov

Novel Reaction Pathways and Method Development

The synthesis of β-amino acids can be effectively achieved through the use of cyclic precursors, which are subsequently hydrolyzed or otherwise cleaved to yield the desired linear amino acid. Cyclocondensation reactions are a primary method for forming these heterocyclic intermediates.

One prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These DHPMs can be considered cyclic precursors to β-amino acids. The structural backbone of the DHPM contains the core elements of a β-amino acid, which can be unmasked through hydrolytic ring-opening. This approach allows for the introduction of various substituents at different positions, including the α-carbon, depending on the choice of starting materials. This methodology provides a robust pathway to complex β-amino acid analogues.

Nucleophilic Ring Opening of Quaternary Sulfamidates

A robust and stereospecific method for the synthesis of β²,²-amino acids, including analogues of this compound, involves the nucleophilic ring opening of a cyclic quaternary sulfamidate. This strategy leverages a chiral scaffold to install the desired functionality with high fidelity.

The general approach begins with a chiral precursor, such as α-benzylisoserine, which is transformed into a five-membered ring cyclic sulfamidate. This activated intermediate serves as an excellent electrophile. The key step is the subsequent regioselective ring opening by a variety of nucleophiles. This reaction occurs at the quaternary carbon center and, critically, proceeds with a complete inversion of configuration. This stereospecificity allows for precise control over the newly formed stereocenter.

This methodology provides access to a diverse array of enantiopure β²,²-amino acids by simply varying the nucleophile used in the ring-opening step. For instance, reaction with sodium azide leads to an α-azido derivative, which can be subsequently reduced to a diamino compound. The use of sulfur-based nucleophiles, such as thiols, allows for the synthesis of norlanthionine analogues. This flexibility makes the nucleophilic ring-opening of quaternary sulfamidates a powerful tool for creating libraries of structurally diverse amino acids with a quaternary α-carbon.

| Nucleophile | Reagents & Conditions | Resulting α-Substituent | Product Class |

|---|---|---|---|

| Azide | NaN3 in DMF, then H2SO4 (aq) | -N3 (Azido) | α-Azido-α-benzyl-β-amino acid derivative |

| Thiophenol | PhSH, Base | -SPh (Phenylthio) | α-Benzyl-α-phenylthio-β-alanine derivative |

| Phenylselenide | PhSeH, Base | -SePh (Phenylselenyl) | α-Benzyl-α-phenylselenyl-β-alanine derivative |

| Fluoride | Fluoride Source | -F (Fluoro) | α-Benzyl-α-fluoro-β-alanine derivative |

| Cysteine derivative | Boc-Cys-OMe, DBU | -S-CH2-CH(NHBoc)CO2Me | Protected α-benzylnorlanthionine derivative |

Palladium-Catalyzed C-H Olefination Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of complex amino acids by enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. While direct C-H olefination to produce this compound is not prominently documented, the principles of palladium-catalyzed C-H activation at the β-position of amino acid precursors are well-established and offer a clear pathway to this target and its analogues. acs.orgnih.gov

This approach typically involves the use of a directing group, which is covalently attached to the amino acid substrate, often at the N-terminus. acs.org This directing group coordinates to the palladium catalyst, positioning it in close proximity to a specific C-H bond and thereby enabling its selective activation. For the synthesis of β-branched amino acids, this strategy allows for the functionalization of unactivated methylene C(sp³)–H bonds. nih.govpsu.edunih.gov

The process involves the formation of a palladacycle intermediate, which then undergoes a coupling reaction with a suitable partner, such as an olefin (in a Heck-type reaction) or an aryl/benzyl halide (in a cross-coupling reaction). acs.orgacs.orgorganic-chemistry.org For synthesizing a compound like this compound, one could envision a strategy starting from a 2-methylalanine derivative. A directing group would facilitate the palladium-catalyzed C-H activation of one of the β-methyl groups, followed by coupling with a benzylating agent or olefination with styrene followed by reduction. The stereoselectivity of such processes can often be controlled by the chiral environment provided by the amino acid backbone and any chiral ligands on the catalyst. psu.edu This methodology bypasses the need for pre-functionalized substrates, offering a more atom-economical and efficient route to complex, non-proteinogenic amino acids. nih.gov

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are exceptionally well-suited for generating libraries of structurally diverse molecules. researchgate.net They offer high levels of efficiency and atom economy by minimizing intermediate isolation and purification steps. For the synthesis of analogues of this compound, MCRs provide a powerful platform for systematically varying the substituents around the core β-amino acid scaffold.

Several classical MCRs can be adapted for this purpose. For example, the Mannich reaction, which involves an amine, an aldehyde, and a compound with an active hydrogen, can be designed to produce β-amino carbonyl compounds, which are direct precursors to β-amino acids. hilarispublisher.com By systematically changing each of the three components, a wide range of analogues can be accessed. An enolate precursor could be chosen to install the 2,2-disubstituted pattern, while variations in the amine and aldehyde components would introduce diversity at other positions.

Similarly, isocyanide-based MCRs (IMCRs), such as the Ugi or Passerini reactions, are renowned for their ability to generate complex, drug-like molecules. hilarispublisher.com A four-component Ugi reaction, for instance, could theoretically be designed to assemble a precursor to the target structure. The power of MCRs lies in this combinatorial potential, making them an ideal strategy for exploring the structure-activity relationships of β²,²-amino acids in medicinal chemistry and materials science. nih.gov

Derivatization and Chemical Transformations of 3 Amino 2 Benzyl 2 Methylpropanoic Acid

Formation of Peptidomimetics and Oligomers for Research

The incorporation of 3-amino-2-benzyl-2-methylpropanoic acid into peptide-like molecules, or peptidomimetics, is a key strategy for developing compounds with enhanced stability and specific structural properties.

Incorporation into β-Peptide Structures

β-Peptides are oligomers composed of β-amino acids, which feature an additional carbon atom in their backbone compared to natural α-peptides. nih.govgoogle.com This structural difference renders them resistant to degradation by peptidases, a significant advantage for developing therapeutic agents. nih.gov The substitution of α-amino acids with β-amino acids like this compound can lead to β-peptides or mixed α/β-peptides with distinct geometries and polarities. mdpi.com

The presence of the α,α-disubstituted pattern in this compound is particularly noteworthy. The bulky benzyl (B1604629) and methyl groups at the α-carbon (C2) tend to enforce specific, constrained conformations upon the peptide backbone. nih.gov This is a desirable trait in rational drug design, as it reduces the conformational flexibility of the molecule, potentially leading to higher binding affinity and selectivity for biological targets. Research has shown that non-coded amino acids with bulky aromatic side chains at the Cα-position are conformationally constrained, which can enhance the bioavailability of natural peptides by making them less susceptible to proteolysis. nih.gov

The synthesis of oligomers containing such β-amino acids typically follows established solid-phase or solution-phase peptide synthesis protocols. nih.govnih.gov The amino group is usually protected with a group like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to allow for sequential coupling of amino acid units.

Design of Constrained Peptide Analogues

Constraining the conformational freedom of a peptide is a proven strategy to enhance receptor selectivity, binding affinity, and metabolic stability. researchgate.net this compound is an ideal candidate for this purpose. Its α,α-disubstituted structure introduces a significant steric barrier that restricts the rotation around the adjacent single bonds in the peptide backbone.

The incorporation of such constrained residues can stabilize specific secondary structures, such as helices or turns, which are often crucial for biological activity. nih.gov Computational and biophysical studies on peptides containing other Cα-substituted aromatic non-coded amino acids have demonstrated their capacity to induce ordered conformations. nih.gov While direct studies on this compound are specific, the principles derived from similar structures suggest its utility in creating highly pre-organized peptide analogues. These analogues are valuable tools for probing protein-protein interactions and for developing peptide-based therapeutics with improved pharmacological profiles. nih.govnih.gov

Synthesis of Functionalized Derivatives for Advanced Research Applications

The chemical handles of this compound—the amino group, the carboxyl group, and the benzyl side chain—provide multiple opportunities for synthetic modification to create functionalized derivatives for specialized research.

Modifications at the Amino and Carboxyl Termini

Standard peptide chemistry techniques are readily applied to modify the N- and C-termini of this compound.

N-Terminus Modification: The primary amino group can be acylated to introduce a wide variety of functionalities. This is commonly achieved by reacting the amino acid with activated esters, such as N-hydroxysuccinimide (NHS) esters, or by using peptide coupling reagents. nih.gov Selective N-terminal modification in the presence of other nucleophiles (like the ε-amino group of lysine (B10760008) in a larger peptide) can be achieved by controlling the reaction pH, as the α-amino group is generally less basic. nih.gov For instance, reductive amination with benzaldehyde (B42025) derivatives or reaction with 2-ethynylbenzaldehydes can selectively target the N-terminal amine. nih.govnih.gov

C-Terminus Modification: The carboxylic acid group is typically modified through esterification or amidation. Esterification, for example with benzyl alcohol, can protect the carboxyl group during synthesis or modify the compound's solubility and pharmacokinetic properties. lookchem.com Amidation, through coupling with various amines, is another common strategy to expand the chemical diversity of the derivatives.

A summary of common terminal modifications is presented below:

| Terminus | Modification Type | Common Reagents | Resulting Functional Group |

|---|---|---|---|

| N-Terminus | Acylation | NHS Esters, Acid Chlorides | Amide |

| N-Terminus | Reductive Amination | Aldehydes/Ketones, NaBH3CN | Secondary/Tertiary Amine |

| C-Terminus | Esterification | Alcohols (e.g., Benzyl Alcohol), Acid Catalyst | Ester |

| C-Terminus | Amidation | Amines, Coupling Agents (e.g., DCC, HBTU) | Amide |

Side-Chain Functionalization (e.g., Benzyl Moiety Modifications)

The benzyl group offers a site for further functionalization through aromatic chemistry. Although specific literature detailing the side-chain functionalization of this compound is sparse, standard electrophilic aromatic substitution reactions can be applied to the phenyl ring. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups, provided the amino and carboxyl groups are appropriately protected. These modifications can be used to attach probes, labels, or other moieties to study molecular interactions or alter biological activity. For example, introducing substituents on the aromatic ring could modulate π-π stacking interactions, which are often important for the self-assembly and binding properties of peptides. nih.gov

Mechanistic Studies of Chemical Reactivity and Selectivity

The stereochemistry and steric hindrance of this compound are central to its chemical reactivity and selectivity. As a chiral molecule, its enantiomers can exhibit different biological activities and interactions.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a key technique for the separation and analysis of its enantiomers. Studies on the enantioseparation of the related compound 3-amino-2-benzylpropanoic acid on macrocyclic glycopeptide-based columns demonstrate that chiral recognition is driven by a combination of hydrogen bonding, electrostatic interactions, and π-π interactions between the analyte and the chiral selector. researchgate.net These same principles govern the stereoselective interactions of this compound.

The steric bulk provided by the geminal methyl and benzyl groups at the C2 position significantly influences its reactivity. This steric hindrance can:

Dictate Stereoselectivity: The bulky groups can direct incoming reagents to the less hindered face of the molecule in addition reactions or other transformations, leading to high diastereoselectivity.

Inhibit Proteolysis: As previously mentioned, the steric hindrance around the peptide bond makes it a poor substrate for proteolytic enzymes, enhancing the metabolic stability of peptides containing this residue. nih.gov

Influence Reaction Rates: The steric crowding can slow down reaction rates at adjacent functional groups compared to less substituted analogues.

The table below summarizes key findings from reactivity and selectivity studies involving structurally similar amino acids.

| Area of Study | Key Finding | Implication for this compound |

|---|---|---|

| Enantioseparation | Successful separation on chiral HPLC columns. researchgate.net | Enantiomers can be isolated for stereospecific studies. |

| Conformational Analysis | Cα-disubstituted aromatic amino acids are highly constrained. nih.gov | Induces predictable secondary structures in oligomers. |

| Enzymatic Stability | Incorporation of hindered residues increases resistance to proteolysis. nih.gov | Derivatives are expected to have enhanced in vivo half-lives. |

Role in Chemical Biology and Molecular Recognition Research

Application as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure intermediates essential for the stereochemically defined synthesis of complex molecules such as pharmaceuticals and natural products. Amino acids, in particular, are widely utilized as versatile chiral precursors in asymmetric synthesis. researchgate.net 3-Amino-2-benzyl-2-methylpropanoic acid, as a derivative of β-aminoisobutyric acid (BAIBA), falls into this critical class of compounds, offering a unique structural motif for creating novel and potent bioactive molecules.

The synthesis of novel research probes and tool compounds is fundamental to exploring biological pathways and validating drug targets. Chiral intermediates are in high demand for this purpose to improve the efficacy and selectivity of these molecular tools. nih.gov β-Amino acids and their derivatives are recognized as vital building blocks for the development of drugs and molecules designed for biomolecular recognition. The defined stereochemistry and conformational rigidity imparted by the α,α-disubstitution of this compound make it an attractive precursor for creating sophisticated probes. The benzyl (B1604629) group can engage in π-stacking and hydrophobic interactions, while the amino and carboxylic acid moieties provide sites for further functionalization, allowing for the attachment of reporter groups like fluorophores or affinity tags.

The most direct application of this compound as a building block is in the synthesis of analogues of cryptophycins, a class of potent antimitotic agents isolated from cyanobacteria. nih.gov The core structure of cryptophycin contains a β-amino acid unit, specifically (2R)-3-amino-2-methylpropanoic acid, which is part of "fragment C" of the macrolide. nih.gov

Research aimed at developing novel cryptophycin analogues with improved potency and pharmacological properties has explored modifications of various fragments of the molecule. A key finding from structure-activity relationship (SAR) studies on "fragment B" was that the presence of a benzyl side chain was required for potent cytotoxic activity. nih.govacs.org The most potent analogue in one study, which was only two-fold less active than Cryptophycin-52, possessed a substituted benzyl moiety. nih.govacs.org Given that this compound is an α-benzyl substituted version of the native β-amino acid found in cryptophycin, it represents a highly valuable and strategic building block for incorporation into synthetic pathways to generate novel, potentially superior cryptophycin-based anticancer agents.

Exploration of Biological Activity and Mechanistic Studies (Non-Clinical)

The biological activity of this compound is not extensively documented on its own. However, its structural components—the β-aminoisobutyric acid (BAIBA) core and the benzyl group—suggest several avenues for its role in non-clinical biological and mechanistic studies.

The unique structure of this compound makes it a candidate for probing enzyme active sites and protein-protein interactions. The benzyl group can mediate specific binding interactions. For instance, a study on the structurally related compound, 2-benzyl-3-methanesulfinylpropanoic acid, showed that it acted as an inhibitor of carboxypeptidase A. nih.gov The stereochemistry of the benzyl group was critical, and it was suggested to form a hydrogen bond with an arginine residue (Arg-127) in the enzyme active site, mimicking the interaction of a peptide substrate. nih.gov This indicates that the benzyl group of this compound could similarly be used to probe the topology of enzyme active sites. Furthermore, peptides constructed from β-amino acids are known to be resistant to degradation by proteases, and they can be designed to inhibit specific protein-protein interactions. nih.gov

Modified amino acids are frequently incorporated into peptide ligands to investigate and modulate receptor-ligand interactions. acs.org The introduction of β-amino acids can alter the conformation and stability of peptides, leading to the development of receptor-subtype-selective ligands. acs.org The bulky and aromatic nature of the benzyl group in this compound can play a significant role in binding affinity. Aromatic groups are known to be important for receptor binding; for example, the carboxy benzyl group of the angiotensin receptor blocker eprosartan was designed to mimic the phenolic moiety of tyrosine in angiotensin II, resulting in strong receptor binding. wikipedia.org The unique stereochemical and conformational constraints imposed by the 2-benzyl-2-methyl substitution pattern could be exploited to design ligands that probe the steric and electronic requirements of receptor binding pockets with high specificity.

The metabolic roles of this compound can be inferred from the well-documented activities of its parent compound, 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA).

Myokine Activity: BAIBA is recognized as a myokine, a small molecule secreted by skeletal muscle during exercise. physoc.orgmdpi.com It is considered a signaling metabolite that mediates some of the systemic benefits of physical activity. frontiersin.org

Lipid Metabolism: One of the primary functions of BAIBA is its role in lipid metabolism. It induces the "browning" of white adipose tissue, leading to an increase in fatty acid oxidation and energy expenditure. mdpi.comglpbio.com This action can help protect against diet-induced obesity and improve insulin sensitivity. mdpi.com BAIBA also promotes the β-oxidation of fatty acids in the liver. frontiersin.orgglpbio.com The addition of a lipophilic benzyl group to the BAIBA core would likely alter the compound's tissue distribution and interaction with metabolic targets, making it a valuable tool for studying these pathways.

Oxidative Stress Modulation: BAIBA has been shown to protect against oxidative stress. frontiersin.org Specifically, L-BAIBA can protect osteocytes from cell death induced by reactive oxygen species (ROS). nih.gov Amino acids and their metabolites are integral to maintaining cellular redox homeostasis, in part by serving as precursors for antioxidants like glutathione. nih.govresearchgate.net The potential for this compound to modulate oxidative stress pathways is a key area for non-clinical investigation.

Interactive Data Table: Biological Roles of this compound and Related Compounds

| Compound Name | Class | Investigated Role | Key Findings | Citations |

| This compound | α,α-Disubstituted β-Amino Acid | Chiral Building Block | Used in the synthesis of potent cryptophycin analogues. | nih.govnih.govacs.org |

| 3-Amino-2-methylpropanoic acid (BAIBA) | β-Amino Acid | Myokine, Metabolic Regulator | Induces browning of white fat; increases fatty acid oxidation; protects against oxidative stress. | mdpi.comfrontiersin.orgglpbio.comnih.gov |

| 2-Benzyl-3-methanesulfinylpropanoic acid | Benzyl-substituted Propanoic Acid | Enzyme Inhibitor | Inhibits carboxypeptidase A; benzyl group interacts with the enzyme active site. | nih.gov |

Design of Structure-Activity Relationship (SAR) Studies for Research Purposes

The systematic exploration of the chemical structure of "this compound" and its analogs is crucial for understanding how specific molecular features influence its biological activity. Structure-Activity Relationship (SAR) studies are a cornerstone of this process, providing a rational framework for the design of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. While detailed SAR studies specifically focused on this compound are not extensively available in the public domain, the principles of SAR design can be applied to this molecule to guide future research in chemical biology and molecular recognition.

The design of SAR studies for this compound would involve the systematic modification of its core structure at key positions and the subsequent evaluation of the biological effects of these modifications. The primary points of modification on the scaffold of this compound include the aromatic ring of the benzyl group, the methyl group at the α-carbon, the carboxylic acid, and the amino group.

Key Structural Modifications for SAR Studies:

Substitution on the Benzyl Group: The aromatic ring of the benzyl substituent presents a prime location for modification. Introducing various substituents at the ortho, meta, and para positions can probe the electronic and steric requirements of the binding pocket of a biological target. For example, electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electronic properties of the ring, which may influence interactions such as pi-stacking or cation-pi interactions. The size and polarity of the substituents would also be varied to understand the spatial constraints of the binding site.

Modification of the α-Methyl Group: The methyl group at the C2 position contributes to the conformational rigidity of the molecule. Replacing this methyl group with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with functional groups (e.g., hydroxyl, methoxy) could provide insights into the steric tolerance of the target protein. Such modifications would alter the shape and lipophilicity of the molecule, potentially impacting its binding affinity and selectivity.

Hypothetical SAR Data Table:

To illustrate how data from such a study might be presented, the following interactive table outlines a hypothetical SAR study on this compound derivatives, with imagined biological activity data.

| Compound ID | R1 (Benzyl Ring Substitution) | R2 (α-substituent) | Biological Activity (IC₅₀, µM) |

| Parent | H | CH₃ | 10 |

| 1a | 4-Cl | CH₃ | 5 |

| 1b | 4-OCH₃ | CH₃ | 15 |

| 1c | 4-NO₂ | CH₃ | 25 |

| 2a | H | CH₂CH₃ | 8 |

| 2b | H | H | 50 |

| 3a | 4-Cl | CH₂CH₃ | 3 |

Interpretation of Hypothetical SAR Data:

An electron-withdrawing group at the para-position of the benzyl ring (Compound 1a ) appears to enhance activity compared to the parent compound, suggesting a potential electronic interaction with the target.

An electron-donating group at the same position (Compound 1b ) is detrimental to activity.

A larger alkyl group at the α-position (Compound 2a ) is well-tolerated and may even be slightly beneficial.

Removal of the α-methyl group (Compound 2b ) significantly reduces activity, highlighting its importance for maintaining a favorable conformation.

The combination of a 4-chloro substituent on the benzyl ring and an ethyl group at the α-position (Compound 3a ) results in the most potent compound in this hypothetical series, suggesting an additive or synergistic effect of these modifications.

Such a systematic approach allows researchers to build a comprehensive understanding of the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity. This knowledge is invaluable for the rational design of more effective and specific molecular probes and potential therapeutic agents based on the this compound scaffold.

Analytical and Computational Methodologies in the Study of 3 Amino 2 Benzyl 2 Methylpropanoic Acid

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Analysis

The presence of a stereocenter at the C2 position means that 3-Amino-2-benzyl-2-methylpropanoic acid exists as a pair of enantiomers, (R)- and (S)-. The analysis and separation of these stereoisomers are paramount for understanding its properties and for applications in stereoselective synthesis.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is the cornerstone for assessing the enantiomeric purity of this compound. google.com This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP) or a chiral additive in the mobile phase. google.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a direct and widely used method for enantiomeric separation. The compound can be analyzed on various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. researchgate.netresearchgate.net The choice of the stationary phase, mobile phase composition (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol), and detector (e.g., UV-Vis at 210-225 nm) are optimized to achieve baseline separation of the (R)- and (S)-enantiomers. researchgate.netgoogle.com For amino acids lacking a strong chromophore, derivatization with an agent like N-Cbz-Cl (benzyloxycarbonyl chloride) can be employed to improve detection sensitivity. google.com The enantiomeric excess (ee) is a critical parameter determined from the relative peak areas of the two enantiomers in the chromatogram. google.com

Gas Chromatography (GC): Chiral GC offers high resolution and sensitivity for the analysis of volatile compounds. nih.gov Since this compound is non-volatile, a two-step derivatization is required. researchgate.netcat-online.com First, the carboxylic acid group is esterified (e.g., to form a methyl or isopropyl ester), and then the amino group is acylated (e.g., with trifluoroacetyl or pentafluoropropionyl groups). researchgate.net These volatile derivatives are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex) or an amino acid derivative (e.g., Chirasil-Val). researchgate.netnih.gov GC coupled with mass spectrometry (GC-MS) can be used for definitive peak identification and quantification. researchgate.net

Table 1: Representative Chiral HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S-isomer) | 13.5 min (hypothetical) |

| Retention Time (R-isomer) | 15.2 min (hypothetical) |

Spectroscopic Methods for Conformational and Configurational Elucidation

Spectroscopic techniques provide detailed insights into the molecular structure, including the connectivity of atoms and their spatial arrangement. creative-biostructure.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the chemical structure and stereochemistry of this compound. slideshare.net

¹H NMR: Provides information on the number and environment of protons. Key signals would include those for the benzylic CH₂ group, the methyl group, the amine (NH₂) protons, and the aromatic protons of the benzyl (B1604629) group.

¹³C NMR: Shows signals for each unique carbon atom, confirming the carbon skeleton. The chemical shifts of the chiral C2 carbon and the neighboring carbons can be sensitive to the stereoconfiguration. dergipark.org.tr

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) establish proton-proton couplings to trace the spin systems, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations, which are crucial for assembling the complete molecular structure. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, aiding in conformational and configurational assignments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. slideshare.netcore.ac.uk For this compound, key absorption bands would include:

O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

N-H stretch: Medium intensity bands around 3300-3500 cm⁻¹ for the primary amine.

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region. The positions of these bands, particularly the O-H and N-H stretches, can be influenced by intra- and intermolecular hydrogen bonding, providing clues about the molecule's conformational preferences in the solid state or in solution. creative-biostructure.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data Type | Characteristic Signal/Peak | Predicted Position/Region |

|---|---|---|

| ¹H NMR (ppm) | Aromatic Protons (C₆H₅) | 7.20 - 7.40 |

| Benzylic Protons (CH₂) | ~2.8 - 3.0 | |

| Amine Protons (NH₂) | Variable (depends on solvent) | |

| Methyl Protons (CH₃) | ~1.1 - 1.3 | |

| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | >175 |

| Aromatic Carbons | 125 - 140 | |

| Quaternary Carbon (C2) | ~45 - 55 | |

| IR (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 | |

| C=O Stretch (Carbonyl) | 1700 - 1725 (strong) |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.

Quantum Mechanical Calculations for Reaction Mechanisms and Stability

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules. dergipark.org.tr These calculations can be applied to this compound to:

Investigate Reaction Mechanisms: The synthesis of this compound often involves steps like a Michael addition. DFT calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. This helps in understanding the reaction's feasibility, kinetics, and stereochemical outcome.

Determine Relative Stability: The thermodynamic stability of the (R)- and (S)-enantiomers can be calculated. While enantiomers have identical energies in an achiral environment, computational methods can predict the relative stabilities of different diastereomeric transition states leading to their formation, thus rationalizing the stereoselectivity of a synthesis.

Molecular Modeling and Docking Studies for Biological Interactions (Non-Clinical)

Molecular modeling allows for the construction and manipulation of a 3D model of this compound. This model is the starting point for molecular docking, a computational technique used to predict how a ligand (the amino acid) binds to the active site of a macromolecular target, such as a receptor or enzyme. nih.gov The process involves:

Preparation of Ligand and Receptor: A 3D structure of the amino acid is generated and its energy is minimized. A relevant protein target structure is obtained from a database like the Protein Data Bank (PDB). saudijournals.com

Docking Simulation: Using software like AutoDock, the ligand is placed in the defined binding site of the receptor, and various conformations and orientations are sampled. nih.govmdpi.com

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. mdpi.com The pose with the lowest energy score is considered the most likely binding mode. Analysis of this pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the amino acid and specific residues in the protein's active site. nih.gov These non-clinical studies are valuable for hypothesis generation in drug discovery.

Table 3: Example of a Hypothetical Molecular Docking Result

| Parameter | Value/Description |

|---|---|

| Target Protein (Hypothetical) | GABA Receptor Subunit |

| Docking Software | AutoDock Vina |

| Predicted Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | Tyr157, Phe200, Ser204 |

| Types of Interactions | Hydrogen bond (with Ser204), Pi-Pi stacking (with Phe200) |

Conformational Analysis using Computational Methods

Due to the presence of several single bonds, this compound is a flexible molecule. Computational conformational analysis aims to identify the most stable, low-energy three-dimensional arrangements (conformers) of the molecule. This is typically done by systematically rotating the rotatable bonds (e.g., the C2-C(benzyl) and C2-C3 bonds) and calculating the potential energy of each resulting structure. This process, known as a potential energy surface scan, maps out the energy landscape of the molecule. dergipark.org.trnih.gov The results help to:

Identify local and global energy minima, which correspond to the most populated conformations.

Determine the energy barriers to rotation between different conformers.

Understand how the molecule's shape might change upon binding to a receptor or participating in a reaction.

This analysis is crucial because the specific conformation of the molecule often dictates its ability to interact with other molecules, influencing its chemical reactivity and biological function. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2-benzyl-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination of α-keto precursors or alkylation of β-amino acid derivatives. Reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) critically impact stereochemical outcomes and purity. For example, highlights that substitution reactions require anhydrous conditions to prevent hydrolysis of intermediates. Yield optimization may involve HPLC monitoring (≥98% purity, as in ) and recrystallization using polar aprotic solvents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR to verify benzyl and methyl group positions (e.g., aromatic protons at δ 7.2–7.4 ppm for benzyl, as seen in ).

- Mass Spectrometry : Confirm molecular weight (e.g., 207.27 g/mol for CHNO) via ESI-MS or MALDI-TOF.

- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (1700–1725 cm) and amine (3300–3500 cm) groups .

Q. What solubility properties should be considered for in vitro assays involving this compound?

- Methodological Answer : The compound’s solubility varies with pH and solvent. In aqueous buffers (pH 7.4), partial solubility is expected due to zwitterionic behavior. For low-solubility scenarios, use DMSO as a co-solvent (≤0.1% v/v to avoid cytotoxicity). notes similar β-amino acids exhibit solubility <5 mg/mL in water, necessitating pre-formulation studies with dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) impact the biological activity of this compound?

- Methodological Answer : Enantiomeric purity is critical for receptor binding or enzyme inhibition. Use chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol gradients to resolve stereoisomers (). Comparative bioassays (e.g., IC determination) can reveal activity differences. For instance, shows methyl group placement alters steric hindrance, affecting binding to γ-aminobutyric acid (GABA) analogs .

Q. What strategies mitigate data contradictions in stability studies under varying storage conditions?

- Methodological Answer : Stability inconsistencies arise from humidity, temperature, or light exposure. Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to track decomposition products (e.g., oxidation to ketones or dimerization). recommends storing lyophilized samples at −20°C under argon to prevent hydrolysis and photodegradation .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities. Parameterize the compound using Gaussian 16 for charge distribution. ’s structural analogs (e.g., piperidine-carbonyl derivatives) suggest hydrophobic interactions with benzyl groups dominate target engagement. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >99%?

- Methodological Answer : Large-scale asymmetric synthesis requires robust catalysts (e.g., Ru-BINAP complexes for hydrogenation) and in-line PAT (process analytical technology) to monitor ee via FTIR or Raman spectroscopy. highlights that kinetic resolution during crystallization can enhance ee but demands precise control of supersaturation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.